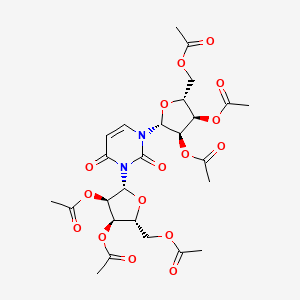

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2',3',5'-triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is a ribose-derived compound used in nucleoside synthesis. It is a modified form of uridine, where the hydroxyl groups are replaced by acetate groups. This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves multiple steps, including glycosylation, benzoylation, and acetylation reactions. The process typically starts with the methylation of ribose, followed by the addition of benzyl chloride and subsequent reactions to form the desired product. Industrial production methods involve maintaining specific temperatures and using reagents like thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate .

Chemical Reactions Analysis

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and acids or bases for deprotection. The major products formed from these reactions are artificial nucleotides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of nucleosides. In biology and medicine, it is utilized for its neuroprotective effects and in the treatment of conditions like Alzheimer’s disease and bipolar disorder. It also plays a role in the management of fluorouracil toxicity .

Mechanism of Action

The mechanism of action of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves its ability to compete with 5-fluorouracil metabolites for incorporation into the genetic material of non-cancerous cells. This competition helps in reducing the toxicity associated with fluorouracil and other antimetabolites .

Comparison with Similar Compounds

Similar compounds to 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate include 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and beta-D-Ribofuranose 1,2,3,5-tetraacetate. These compounds are also used in nucleoside synthesis and have similar chemical properties. 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is unique due to its specific applications in neuroprotection and toxicity management .

Biological Activity

1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2',3',5'-triacetate, commonly referred to as uridine triacetate, is a chemically modified nucleoside that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of three acetyl groups on the ribofuranose moiety. This modification enhances its lipid solubility and stability compared to unmodified uridine, facilitating its absorption and utilization in biological systems. The synthesis typically involves the acetylation of uridine using acetic anhydride in the presence of a catalyst such as boron trifluoride-etherate.

The compound exhibits several mechanisms that contribute to its biological activity:

- Neuroprotection : It has been shown to improve cognitive function and reduce depressive symptoms in animal models of Alzheimer's disease. This neuroprotective effect is attributed to its ability to enhance neuronal survival and function by promoting RNA synthesis and supporting cellular metabolism under stress conditions.

- Chemotherapy Support : Uridine triacetate acts as an antidote for fluorouracil toxicity by replenishing uridine levels in the body. This replenishment mitigates the toxic effects associated with chemotherapy agents, thereby improving patient outcomes.

Therapeutic Applications

This compound has several significant therapeutic applications:

- Treatment of Hereditary Orotic Aciduria : The compound is utilized in managing hereditary orotic aciduria by restoring uridine levels in patients.

- Antidote for Chemotherapy Toxicity : It is FDA-approved for use as an antidote in cases of fluorouracil overdose, showcasing its critical role in cancer treatment protocols .

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of uridine triacetate across various biological pathways:

- Enhancement of Plasma Uridine Levels : When administered alongside inhibitors of uridine phosphorylase, it significantly enhances plasma uridine levels. This combination has been shown to reduce tumor weight in preclinical models while preventing toxicity associated with fluorouracil treatment.

- Antiviral Properties : Although primarily recognized for its neuroprotective and supportive roles in chemotherapy, there is emerging evidence suggesting potential antiviral activity against certain viruses. For example, derivatives of uridine have shown moderate activity against influenza virus A (H1N1) with IC50 values indicating effective inhibition .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique properties relative to this compound:

| Compound Name | Chemical Structure Features | Unique Properties |

|---|---|---|

| 2',3',5'-Tri-O-acetyluridine | Triacetylated form of uridine | Used as a prodrug for uridine; FDA approved |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benzoyl modifications instead of acetyl | Different solubility and stability characteristics |

| Unmodified Uridine | Directly involved in RNA synthesis | Less stable than triacetates |

Case Studies

Several case studies have documented the clinical efficacy of uridine triacetate:

- Case Study on Fluorouracil Toxicity : A clinical trial involving patients who experienced fluorouracil overdose demonstrated that administration of uridine triacetate significantly improved recovery outcomes by reducing toxicity levels .

- Neuroprotective Effects in Alzheimer's Models : In animal studies designed to mimic Alzheimer's disease, uridine triacetate treatment resulted in marked improvements in cognitive function and reductions in behavioral deficits associated with depression.

Properties

Molecular Formula |

C26H32N2O16 |

|---|---|

Molecular Weight |

628.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[3-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H32N2O16/c1-11(29)37-9-17-20(39-13(3)31)22(41-15(5)33)24(43-17)27-8-7-19(35)28(26(27)36)25-23(42-16(6)34)21(40-14(4)32)18(44-25)10-38-12(2)30/h7-8,17-18,20-25H,9-10H2,1-6H3/t17-,18-,20-,21-,22-,23-,24-,25-/m1/s1 |

InChI Key |

JREANCSNUCKSMN-OGGRZPJYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.